molecular formula C15H21NO3 B15321725 2-[4-(Cyclopent-2-en-1-yloxy)-3,5-dimethoxyphenyl]ethan-1-amine

2-[4-(Cyclopent-2-en-1-yloxy)-3,5-dimethoxyphenyl]ethan-1-amine

Cat. No.: B15321725
M. Wt: 263.33 g/mol
InChI Key: LYTNJCJFUMKZEU-UHFFFAOYSA-N
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Description

2-[4-(Cyclopent-2-en-1-yloxy)-3,5-dimethoxyphenyl]ethan-1-amine is an organic compound with a complex structure that includes a cyclopentene ring, ether linkage, and dimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(Cyclopent-2-en-1-yloxy)-3,5-dimethoxyphenyl]ethan-1-amine typically involves multiple steps. One common method includes the reaction of 3,5-dimethoxyphenol with cyclopent-2-en-1-ol in the presence of a suitable base to form the ether linkage. This intermediate is then subjected to a series of reactions, including nitration, reduction, and amination, to introduce the ethan-1-amine group .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This can include the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable synthesis .

Chemical Reactions Analysis

Types of Reactions

2-[4-(Cyclopent-2-en-1-yloxy)-3,5-dimethoxyphenyl]ethan-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce primary amines or alkanes .

Scientific Research Applications

2-[4-(Cyclopent-2-en-1-yloxy)-3,5-dimethoxyphenyl]ethan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[4-(Cyclopent-2-en-1-yloxy)-3,5-dimethoxyphenyl]ethan-1-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Properties

Molecular Formula

C15H21NO3

Molecular Weight

263.33 g/mol

IUPAC Name

2-(4-cyclopent-2-en-1-yloxy-3,5-dimethoxyphenyl)ethanamine

InChI

InChI=1S/C15H21NO3/c1-17-13-9-11(7-8-16)10-14(18-2)15(13)19-12-5-3-4-6-12/h3,5,9-10,12H,4,6-8,16H2,1-2H3

InChI Key

LYTNJCJFUMKZEU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC2CCC=C2)OC)CCN

Origin of Product

United States

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